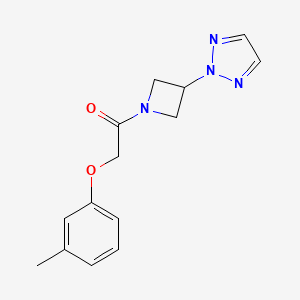

![molecular formula C7H14ClNO B2880600 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride CAS No. 2503208-14-6](/img/structure/B2880600.png)

1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

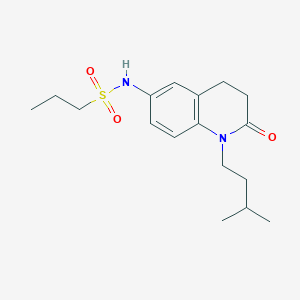

1-Azabicyclo[2.2.2]octan-4-ol, also known as 3-Quinuclidinol , is a heterocyclic compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 and is used as a chiral building block for many antimuscarinic agents .

Molecular Structure Analysis

The InChI code for 1-Azabicyclo[2.2.2]octan-4-ol is 1S/C7H13NO/c9-7-1-4-8(5-2-7)6-3-7/h9H,1-6H2 . This indicates the presence of a nitrogen atom and a hydroxyl group in the bicyclic structure .Physical And Chemical Properties Analysis

1-Azabicyclo[2.2.2]octan-4-ol is a yellow to brown solid . and should be stored at a temperature between 2-8°C . The compound has a melting point of 220-223°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-Azabicyclo[2.2.2]octan-4-ol hydrochloride derivatives are employed in synthesis reactions to create complex chemical structures. For instance, the compound has been used in the intramolecular Michael-type additions for the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, showcasing its utility in creating bicyclic compounds with potential antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985). Additionally, its involvement in the preparation of 2,3-diazabicyclo[2,2,2]oct-2-ene derivatives for host-guest complexation studies with beta-cyclodextrin indicates its significance in understanding molecular interactions and complexation kinetics (Zhang, Gramlich, Wang, & Nau, 2002).

Structural and Mechanistic Studies

NMR spectroscopy and X-ray crystallography studies of esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-syn(anti)-ols have contributed significantly to the configurational and conformational understanding of these molecules, demonstrating the compound's role in advancing structural chemistry (Fernández et al., 1999).

Pharmaceutical Research

1-Azabicyclo[2.2.2]octan-4-ol hydrochloride and its analogs have shown potential in pharmacological applications. For instance, derivatives have been explored for their anti-influenza virus activity, highlighting the compound's relevance in developing novel antiviral agents (Oka et al., 2001). Moreover, its use in the synthesis of compounds with platelet antiaggregating and local anesthetic activities further underscores its versatility in medicinal chemistry research (Schenone et al., 1990).

Safety and Hazards

The compound is classified as corrosive . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-azabicyclo[321]octanes, have been noted for their potential in the field of drug discovery .

Biochemical Pathways

It’s worth noting that similar structures, such as 2-azabicyclo[321]octanes, have been used as key synthetic intermediates in several total syntheses .

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQICDJIYRBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)

![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)

![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)

![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)

![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)